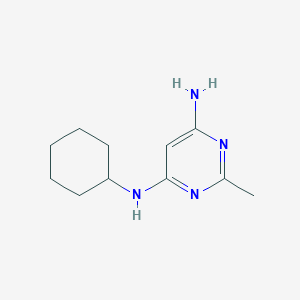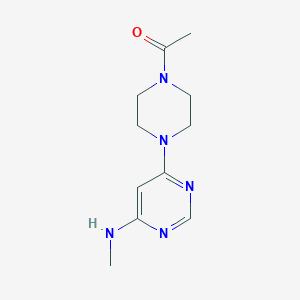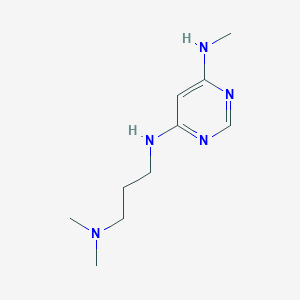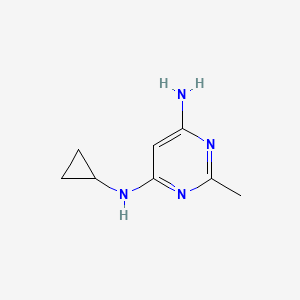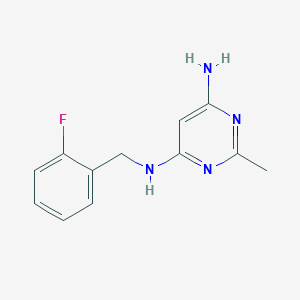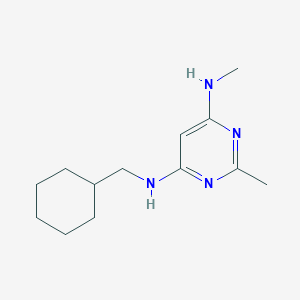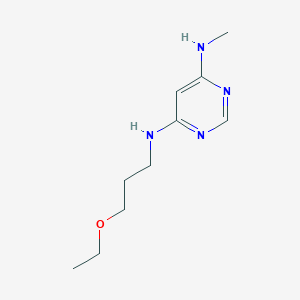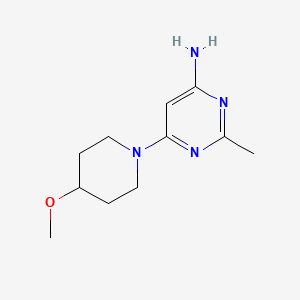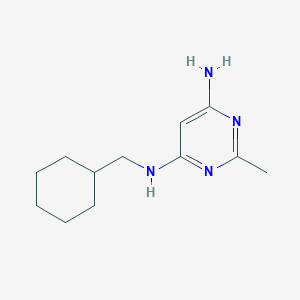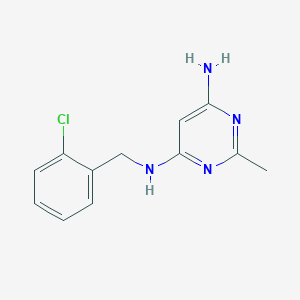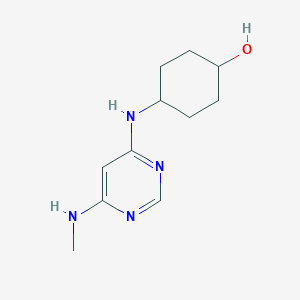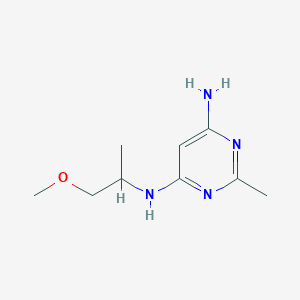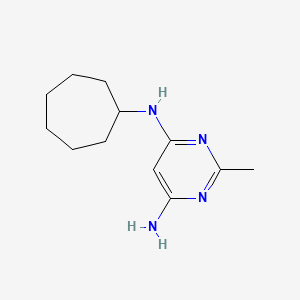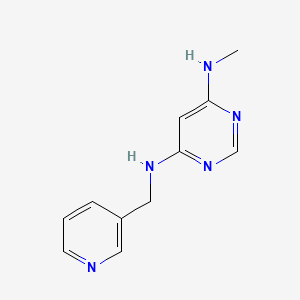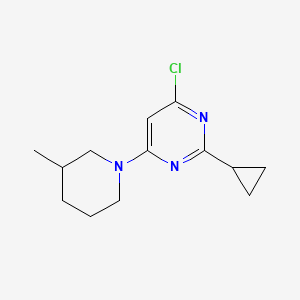
4-氯-2-环丙基-6-(3-甲基哌啶-1-基)嘧啶
描述
4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine is a chemical compound with the CAS Number: 1412955-98-6 . It has a molecular weight of 251.76 . The compound is also known by its IUPAC name, 4-chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18ClN3/c1-9-3-2-6-17 (8-9)12-7-11 (14)15-13 (16-12)10-4-5-10/h7,9-10H,2-6,8H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.76 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data .科学研究应用
Cancer Research
This compound has shown potential in cancer research due to its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation. For instance, related pyrimidine derivatives have been identified as inhibitors with significant activity against target enzymes .
Drug Development
The structural motif of this compound is of interest in the development of new drugs. Its core structure, a pyrimidine ring, is a key component in many pharmaceuticals, and modifications to this base structure can lead to the development of novel therapeutic agents .
Biological Probes
Due to its unique structure, this compound can be used to create fluorescent dyes and biosensors for protein assays. These applications are crucial for understanding biological processes and for the development of diagnostic tools .
Material Science
The compound’s molecular framework can be utilized in the synthesis of materials with specific optical properties. This is particularly relevant in the creation of new types of sensors and imaging agents .
Chemical Synthesis
As a building block, this compound can be used in the synthesis of more complex molecules. Its reactivity and stability make it a valuable starting material for various chemical reactions.
Agricultural Chemistry
In the field of agricultural chemistry, such compounds can be explored for their potential as pesticides or herbicides. The pyrimidine ring is a common feature in many agrochemicals, and derivatives like this one could lead to new products .
Neuroscience Research
The presence of the piperidine ring suggests that this compound could interact with neurological receptors or enzymes. This makes it a candidate for the study of neurological diseases and the development of neuroactive drugs .
Computational Chemistry
In silico studies often use compounds like this as models to predict the behavior of similar molecules. This compound can be used in computational simulations to understand its interactions at the molecular level .
属性
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c1-9-3-2-6-17(8-9)12-7-11(14)15-13(16-12)10-4-5-10/h7,9-10H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUFXOBTPQMJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(3-methylpiperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



